1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its dihydrochloride salt form, which enhances its stability and solubility in various solvents.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities . They have been reported to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The broad range of biological activities suggests that it likely interacts with multiple targets, leading to various changes in cellular processes .
Biochemical Pathways
Given the wide range of reported biological activities, it can be inferred that this compound likely interacts with multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
The wide range of biological activities suggests that it likely has multiple effects at the molecular and cellular levels .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is constructed through a cyclization reaction involving a diamine and a dicarboxylic acid or their derivatives.
Introduction of the Ethylamine Group: The ethylamine group is introduced through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can be performed to reduce the imidazole ring or the ethylamine group.
Substitution: Nucleophilic substitution reactions can occur at the imidazole nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Imidazolone derivatives.
Reduction: Reduced imidazole derivatives and ethylamine derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent or in the development of new drugs.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Imidazole
Imidazolone derivatives
Other substituted imidazoles
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further research make it an exciting area of study.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.2ClH/c1-4(6)5-7-2-3-8-5;;/h4H,2-3,6H2,1H3,(H,7,8);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHYVGCDUFSGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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